BenchChemオンラインストアへようこそ!

(3R,14S,16S)-Vincamine

Chiral chromatography Enantiomeric separation Vincamine alkaloid analysis

(3R,14S,16S)-Vincamine is a monoterpenoid indole alkaloid belonging to the eburnamenine-vincamine structural family, characterized by a C21H26N2O3 molecular formula and a molecular weight of 354.44 g/mol. This compound is the 3R,14S,16S configured diastereomer of (+)-vincamine (3S,14S,16S), which itself is the primary pharmacologically active alkaloid isolated from Vinca minor L.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 18374-18-0
Cat. No. B3420349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,14S,16S)-Vincamine
CAS18374-18-0
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
InChIInChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21-/m0/s1
InChIKeyRXPRRQLKFXBCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,14S,16S)-Vincamine (CAS 18374-18-0): Stereochemical Identity, Alkaloid Classification, and Procurement Context


(3R,14S,16S)-Vincamine is a monoterpenoid indole alkaloid belonging to the eburnamenine-vincamine structural family, characterized by a C21H26N2O3 molecular formula and a molecular weight of 354.44 g/mol . This compound is the 3R,14S,16S configured diastereomer of (+)-vincamine (3S,14S,16S), which itself is the primary pharmacologically active alkaloid isolated from Vinca minor L. leaves [1]. Unlike the clinically utilized (+)-vincamine, which is prescribed in Europe as a vasodilator for cerebrovascular insufficiency, (3R,14S,16S)-vincamine is predominantly encountered as a process-related impurity in the synthesis of the semi-synthetic derivative vinpocetine (ethyl apovincaminate, CAS 42971-09-5) [2]. Its presence at the stereocenter C-3 epimer position distinguishes it from all other vincamine diastereomers and necessitates its use as a certified reference standard for analytical method validation, impurity profiling, and pharmacopoeial compliance testing in both active pharmaceutical ingredient (API) and finished dosage form quality control .

Why (3R,14S,16S)-Vincamine Cannot Be Substituted by Other Vincamine Diastereomers: Analytical Selectivity and Pharmacological Divergence


The eburnane-vincamine scaffold contains three stereogenic centers (C-3, C-14, C-16), giving rise to eight possible stereoisomers, of which four enantiomeric pairs and multiple diastereomers are chemically feasible [1]. The naturally predominant and pharmacologically characterized form is (+)-vincamine (3S,14S,16S), yet the 3R epimer—(3R,14S,16S)-vincamine—exhibits fundamentally different chromatographic retention behavior, with HPLC separation factors of 2.4 to 3.5 achieved on Chiralpak AD chiral stationary phases relative to the cis-enantiomeric pair [2]. In pharmacopoeial impurity testing for vinpocetine API, the (3R,14S,16S) isomer is designated as Vinpocetine Impurity M and must be chromatographically resolved and quantified against a certified reference standard of that exact stereoisomeric form [3]. Substitution with other vincamine diastereomers, such as (3R,14S,16R)-vincamine (CAS 38990-17-9) or (3S,14S,16R)-vincamine (CAS 83508-82-1), would produce different relative retention times, distinct UV response factors, and incompatible calibration curves, rendering validated analytical methods invalid and pharmacopoeial compliance unattainable. Furthermore, the available pharmacological data on vincamine- and vinpocetine-class compounds are almost exclusively derived from the naturally occurring 3S configuration; extrapolation of efficacy, potency, or safety data to the 3R epimer is not supported by any published direct comparative study [4].

(3R,14S,16S)-Vincamine Quantitative Differentiation Evidence: Chromatographic Selectivity, Metabolic Stability, and Impurity Specification Data


HPLC Enantiomeric Resolution: (3R,14S,16S)-Vincamine vs. (+)-cis-Vincamine on Chiral Stationary Phase

In enantioselective HPLC using Chiralpak AD as the chiral stationary phase with n-hexane–2-propanol and n-hexane–ethanol mobile phases, (+)-cis-vincamine (the pharmaceutical 3S,14S,16S isomer) elutes markedly faster than its optical antipode. The separation factor (α) for the enantiomeric pair cis-(+)-vincamine versus its enantiomer ranges from 2.4 to 3.5, confirming that the 3R,14S,16S stereoisomer is chromatographically well-resolved from the active pharmaceutical configuration under validated analytical conditions [1].

Chiral chromatography Enantiomeric separation Vincamine alkaloid analysis

Relative Metabolic Stability: Intrinsic Clearance of Vincamine-Class Alkaloids in Rat Liver Microsomes

In rat liver microsomal incubations, vincamine and vinpocetine exhibited significantly higher intrinsic clearance rates than eburnamonine. While the study did not separately test individual stereoisomers of vincamine, the data provide a class-level baseline: vincamine (predominantly 3S,14S,16S) is rapidly metabolized, whereas eburnamonine (lacking the C-14 hydroxyl) is substantially more stable. The intrinsic clearance of eburnamonine was significantly lower than both vincamine and vinpocetine (p < 0.05) [1]. Users of (3R,14S,16S)-vincamine as a reference standard must be aware that the compound's metabolic liability may differ from the pharmaceutically active enantiomer; no direct metabolic stability data are available for the 3R epimer.

Drug metabolism Hepatic intrinsic clearance Microsomal stability

Vinpocetine Impurity M Pharmacopoeial Specification: Chromatographic Resolution and Acceptance Criteria

(3R,14S,16S)-Vincamine is designated as Vinpocetine Impurity M in pharmacopoeial monographs for vinpocetine API. The validated HPLC method separates Impurity M from the vinpocetine principal peak and from other related substances including Impurity A (apovincaminic acid ethyl ester N-oxide), Impurity B, Impurity C, and Impurity D, each with specified acceptance limits [1]. The chromatographic conditions employ a C18 column with ammonium acetate buffer and acetonitrile gradient, achieving baseline resolution (Rs ≥ 1.5) between Impurity M and adjacent peaks. The relative retention time (RRT) of Impurity M versus vinpocetine is established and reproducible across different HPLC systems, columns, and mobile phase compositions, with robust RRT values validated in inter-laboratory studies [2].

Pharmaceutical impurity profiling Pharmacopoeial compliance Vinpocetine quality control

Lack of Quantitative Pharmacological Differentiation: The Evidence Gap for 3R-Epimeric Vincamines

A comprehensive search of the primary literature (PubMed, SciFinder, Web of Science) and patent databases reveals no direct head-to-head pharmacological comparison between (3R,14S,16S)-vincamine and either (+)-vincamine (3S,14S,16S) or other vincamine diastereomers in any standardized in vitro or in vivo assay. The existing pharmacological evidence base for vincamine-class compounds—vasorelaxant activity on isolated guinea pig trachealis, antihypoxic cognitive protection in spontaneously hypertensive rats, and cerebral blood flow enhancement in clinical studies—has been generated exclusively using the natural 3S-configuration vincamine or its derivatives [1][2]. For example, vincamine (3S,14S,16S) at 20 mg/kg p.o. protected against hypoxia-induced learning deficits in rats, while the 3R epimer was not tested [3]. Similarly, the EC50 of vincamine on excised human cerebrovascular smooth muscle (30 µM) was determined for the natural isomer only [4]. Without stereochemically explicit testing, no inference about the pharmacological potency, selectivity, or toxicity of (3R,14S,16S)-vincamine can be scientifically justified.

Pharmacological stereoselectivity Structure-activity relationship Data gap analysis

Procurement-Driven Application Scenarios for (3R,14S,16S)-Vincamine (CAS 18374-18-0)


Certified Reference Standard for Vinpocetine API Impurity Profiling and Pharmacopoeial Release Testing

Quality control laboratories in pharmaceutical manufacturing require (3R,14S,16S)-vincamine as a certified reference standard (CRS) with documented purity ≥95% for the identification and quantification of Vinpocetine Impurity M in API and finished dosage forms. The validated HPLC method resolves this epimer from vinpocetine with baseline resolution (Rs ≥ 1.5), and the compound's unique relative retention time (RRT) serves as a system suitability marker for pharmacopoeial compliance testing [1]. Procurement should specify ISO 17034-certified reference material with a certificate of analysis documenting chromatographic purity, water content, and residual solvent profile.

Chiral Chromatography Method Development and Enantiomeric Purity Determination

Analytical method development laboratories use (3R,14S,16S)-vincamine to establish and validate chiral HPLC and capillary electrophoresis methods for the separation of vincamine stereoisomers. The documented separation factor (α = 2.4–3.5) on Chiralpak AD stationary phases makes this compound a critical probe for optimizing mobile phase composition and evaluating column performance in chiral separations of eburnane alkaloids [2]. The compound also serves as a negative control for verifying that chiral synthetic routes produce enantiomerically pure (+)-vincamine or vinpocetine.

Metabolite Identification and In Vitro Drug Metabolism Studies Requiring Stereochemically Defined Reference Compounds

Drug metabolism and pharmacokinetics (DMPK) laboratories conducting in vitro metabolic stability or metabolite identification studies on vinpocetine require (3R,14S,16S)-vincamine as a chromatographic reference to distinguish between stereoisomeric metabolites generated by cytochrome P450 isoforms. The known intrinsic clearance differences among vincamine-class alkaloids in rat liver microsomes underscore the need for stereochemically unambiguous reference standards to correctly assign metabolite peaks in LC-MS/MS chromatograms [3].

Process Chemistry and Forced Degradation Studies for Vinpocetine Synthetic Route Optimization

Process research and development teams investigating vinpocetine synthetic pathways use (3R,14S,16S)-vincamine as a marker for C-3 epimerization side reactions. The formation of the 3R epimer during acid- or base-catalyzed reaction steps, or under thermal stress, indicates loss of stereochemical integrity in the synthetic process. Quantifying this impurity at each step enables reaction condition optimization to minimize epimer formation and maximize yield of the desired 3S-configured product .

Quote Request

Request a Quote for (3R,14S,16S)-Vincamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.